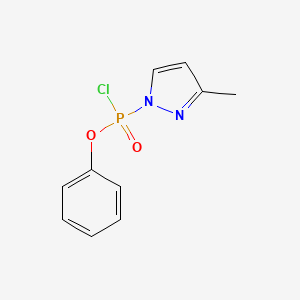
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the third position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Reaction of α-Haloketones and Formamide: This method involves the reaction of α-haloketones with formamide.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide).
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) or bromotrichloromethane (CBrCl3) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Isoxazoles: These compounds have a similar five-membered ring structure but with different substituents.
Thiazoles: These compounds contain a sulfur atom instead of an oxygen atom in the ring.
Imidazoles: These compounds have two nitrogen atoms in the ring.
Uniqueness
The unique combination of an ethyl group, a phenyl group, and a carboxylic acid group on the oxazole ring gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91569-54-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
PRYKGZVEXSTAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


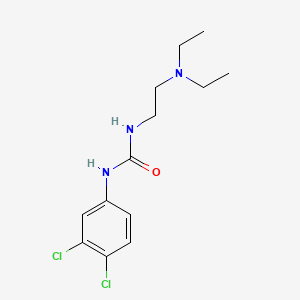
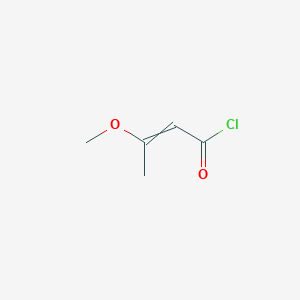
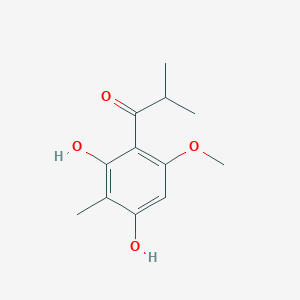
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
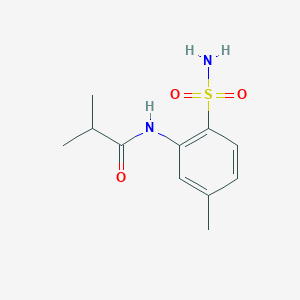
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
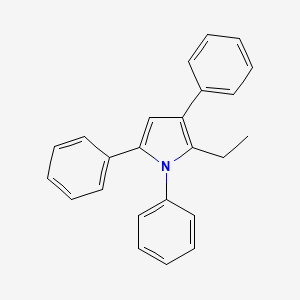
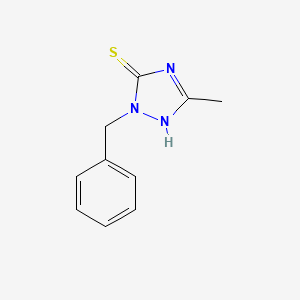
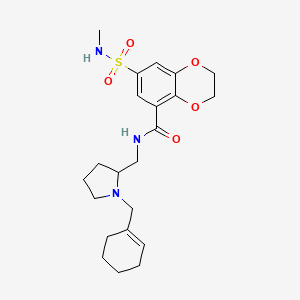
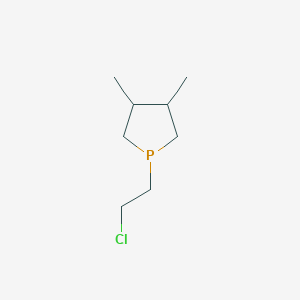
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
